molecular formula C10H12ClN B2619392 (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride CAS No. 2490344-82-4

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride

Cat. No. B2619392
CAS RN: 2490344-82-4
M. Wt: 181.66
InChI Key: HJJCZSWUXRXGGG-DDWIOCJRSA-N
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Description

(1R)-1-(4-Ethynylphenyl)ethanamine; hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as (R)-(-)-1-(4-ethynylphenyl)ethylamine hydrochloride and is commonly abbreviated as EPEA. EPEA is a chiral compound, meaning that it exists in two mirror-image forms, with only one form being biologically active. In

Scientific Research Applications

EPEA has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. EPEA has been shown to have affinity for several neurotransmitter receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the norepinephrine transporter. EPEA has also been shown to have potential as a treatment for depression, anxiety, and addiction.

Mechanism of Action

The exact mechanism of action of EPEA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and as an antagonist at the D2 receptor. EPEA has also been shown to inhibit the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects:
EPEA has been shown to have a range of biochemical and physiological effects, including increased dopamine release in the prefrontal cortex, increased serotonin release in the hippocampus, and increased norepinephrine release in the amygdala. EPEA has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the striatum.

Advantages and Limitations for Lab Experiments

One advantage of using EPEA in lab experiments is its high affinity for several neurotransmitter receptors, which makes it a useful tool for studying the effects of these receptors on brain function. However, one limitation of using EPEA is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on EPEA, including investigating its potential as a treatment for depression, anxiety, and addiction, exploring its effects on different brain regions and neurotransmitter systems, and developing more selective analogs of EPEA with fewer off-target effects. Additionally, further research is needed to fully understand the mechanism of action of EPEA and its potential for use in clinical settings.

Synthesis Methods

EPEA can be synthesized using a variety of methods, including the reduction of 1-(4-ethynylphenyl)ethanone with sodium borohydride, the reductive amination of 4-ethynylbenzaldehyde with (R)-(-)-1-phenylethylamine, and the asymmetric hydrogenation of 1-(4-ethynylphenyl)ethanone using a chiral rhodium catalyst. The synthesis method used will depend on the desired purity and yield of the final product.

properties

IUPAC Name

(1R)-1-(4-ethynylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h1,4-8H,11H2,2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJCZSWUXRXGGG-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C#C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride

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